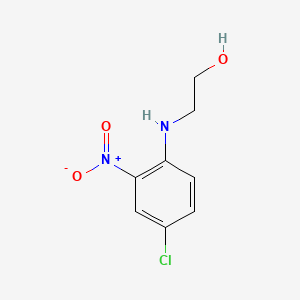

2-((4-Chloro-2-nitrophenyl)amino)ethanol

Descripción

Historical Context of Related Aminoethanol Derivatives in Chemical Research

The journey of aminoethanol derivatives began in the mid-19th century. In 1860, the French chemist Charles Adolphe Wurtz first reported the synthesis of ethanolamine (B43304) salts by reacting 2-chloroethanol (B45725) with ammonia (B1221849) solution. wikipedia.org However, at the time, he was unable to isolate the free base compound. acs.org This crucial step was achieved in 1897 by Ludwig Knorr, who not only developed a large-scale synthesis method by treating ethylene (B1197577) oxide with ammonia but also successfully separated the resulting ethanolamines. wikipedia.orgacs.org

Despite these early discoveries, ethanolamines remained largely of academic interest until after World War II. wikipedia.org The subsequent boom in the industrial production of ethylene oxide, a key precursor, made ethanolamines readily available and economically viable for a wide range of applications. wikipedia.org This availability spurred extensive research into their derivatives. Industrially, ethanolamine became vital for "scrubbing" acidic gases like carbon dioxide and hydrogen sulfide (B99878) from waste streams and as a pH regulator in industrial water. acs.org Its bifunctional nature, containing both an amine and an alcohol group, also established it as a versatile building block in the synthesis of more complex molecules, including surfactants, chelating agents, and pharmaceuticals. wikipedia.orgacs.org The fundamental role of the ethanolamine structure in nature, particularly as a component of phospholipids (B1166683) in cell membranes, has further cemented its importance in biochemical and biomedical research. acs.orgnih.gov

Contemporary Research Significance and Emerging Interests

The contemporary significance of 2-((4-Chloro-2-nitrophenyl)amino)ethanol is largely derived from the diverse applications of its constituent chemical class, the nitro-chloro anilines. These compounds are valuable intermediates in the synthesis of a wide array of commercial and investigational products. researchgate.netplos.orgnih.gov

In the realm of materials science, substituted nitroanilines are foundational for producing various dyes and pigments. researchgate.net Their utility also extends to agriculture and industry, where they serve as precursors for pesticides, rubber chemicals, and corrosion inhibitors. researchgate.netplos.orgnih.gov For instance, 2-chloro-4-nitroaniline (B86195) is a key intermediate in the manufacture of niclosamide, a molluscicide used to control snails. plos.orgnih.gov

The pharmaceutical and medical fields represent a particularly active area of research. Derivatives of nitro-chloro anilines have shown significant potential in developing novel therapeutics. Specific applications include:

Antiviral Agents: Novel benzimidazolones synthesized from 5-Chloro-2-nitroaniline have demonstrated potent inhibitory activity against HIV-1 replication. chemicalbook.com Other related structures have been investigated as non-nucleoside HIV Reverse Transcriptase Inhibitors. researchgate.net

Anticancer Research: 5-Chloro-2-nitroaniline has been used in the development of cancer therapeutics that target oncogenic microRNAs and inhibit cell proliferation. chemicalbook.com A related compound, 2-[(4-Chloro-2-nitrophenyl)amino]benzoic Acid, has been identified as a diazepinomicin (B1684322) derivative with potential anticancer activity. chemicalbook.com

Antimicrobial Properties: Research into various aminoethanol derivatives has revealed promising biological activity. For example, 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol was found to possess moderate antibacterial and antifungal properties. researchgate.net Other studies on compounds like 2-((2-Amino-4-nitrophenyl)amino)ethanol have highlighted their potential as fungicides and broad-spectrum antimicrobial agents. Furthermore, there is an emerging interest in designing ethanolamine derivatives that are photodegradable, offering a strategy to create antimicrobial agents that can be inactivated after use. nih.gov

Due to their widespread use, the environmental fate of some nitro-chloro anilines, which can be poorly biodegradable, has also become a subject of research, leading to studies on their microbial degradation pathways. plos.orgnih.gov

Methodological Advancements in the Study of Related Nitro-Chloro Anilines

The methodologies for studying nitro-chloro anilines have evolved significantly, moving from classical synthesis and basic characterization to sophisticated analytical and computational techniques.

Synthesis: Traditional synthesis of N-substituted nitroanilines often involves the nucleophilic substitution reaction between a chloronitrobenzene and an amine. A documented laboratory-scale synthesis for a related compound, 2-((2-Nitrophenyl)amino)ethanol, involves heating 1-chloro-2-nitrobenzene (B146284) with 2-aminoethanol in a solvent like n-butanol for several hours. More modern approaches, however, seek to improve efficiency and reaction conditions. For example, the use of microwave irradiation has been employed to prepare ethanolamine derivatives, often accelerating the reaction process. nih.gov

Structural and Electronic Analysis: Early characterization would have relied on melting point, boiling point, and basic spectroscopic methods. Today, a suite of advanced analytical tools provides deep insight into the molecular structure and properties of these compounds.

Single-Crystal X-ray Crystallography: This technique allows for the precise determination of the three-dimensional atomic arrangement in a crystalline solid. For example, a study of 2-Chloro-5-nitroaniline determined its crystal structure, revealing specific bond lengths and angles and confirming that the molecule is nearly planar. researchgate.net

Spectroscopic and Computational Analysis: Modern research often combines multiple techniques for a comprehensive understanding. A recent study on 2-amino-4-chlorobenzonitrile (B1265954) integrated Fourier-transform infrared (FTIR) and UV-Vis spectroscopy with advanced computational methods. analis.com.my Using Density Functional Theory (DFT), researchers performed full geometry optimization to investigate the compound's electronic properties. analis.com.my Furthermore, Hirshfeld surface analysis was used to visualize and quantify intermolecular interactions, revealing that N···H/H···N contacts were the most dominant, signifying the presence of specific hydrogen bonds. analis.com.my Such integrated methodological approaches allow for a detailed exploration of molecular stability, reactivity, and potential for electron transfer, providing crucial information for designing new materials and therapeutic agents. analis.com.my

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes key physical and chemical properties of the title compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClN₂O₃ | chemicalbook.com |

| Molecular Weight | 216.62 g/mol | chemicalbook.com |

| CAS Number | 59320-13-7 | chemicalbook.com |

| Melting Point | 104-108 °C | chemicalbook.com |

| Boiling Point (Predicted) | 411.8 ± 35.0 °C | chemicalbook.com |

| Density (Predicted) | 1.476 ± 0.06 g/cm³ | chemicalbook.com |

| XLogP3 (Predicted) | 2.2 | echemi.com |

Table 2: Research Applications of Related Nitro-Chloro Anilines and Aminoethanols This table highlights the diverse applications stemming from research into compounds structurally related to this compound.

| Compound Class/Example | Research Area | Specific Application/Finding | Source(s) |

| 5-Chloro-2-nitroaniline | Pharmaceuticals | Intermediate for potent HIV-1 inhibitors and cancer therapeutics targeting miRNAs. | chemicalbook.com |

| Substituted Nitroanilines | Materials/Chemicals | Intermediates for dyes, pigments, pesticides, and rubber chemicals. | researchgate.net |

| 2-Chloro-4-nitroaniline | Industrial/Environmental | Intermediate for the molluscicide niclosamide; subject of biodegradation studies. | plos.orgnih.gov |

| 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol | Antimicrobials | Exhibits moderately expressed antibacterial and antifungal activity. | researchgate.net |

| 2-((2-Amino-4-nitrophenyl)amino)ethanol | Agrochemicals/Antimicrobials | Shows potential as a fungicide and inhibitor of gram-positive and gram-negative bacteria. | |

| 2-[(4-Chloro-2-nitrophenyl)amino]benzoic Acid | Pharmaceuticals | Derivative with potential anticancer activity; impurity in Clozapine synthesis. | chemicalbook.com |

Table 3: Evolution of Analytical Methods for Nitro-Chloro Anilines This table illustrates the progression of techniques used to synthesize and characterize nitro-chloro aniline (B41778) derivatives.

| Method Type | Technique | Purpose | Example from Research | Source(s) |

| Classical Synthesis | Reflux Heating | Reaction of precursors in a solvent over several hours. | Synthesis of 2-((2-Nitrophenyl)amino)ethanol from 1-chloro-2-nitrobenzene. | |

| Modern Synthesis | Microwave Irradiation | To accelerate chemical reactions and improve efficiency. | Preparation of photodegradable ethanolamine derivatives. | nih.gov |

| Structural Analysis | Single-Crystal X-ray Crystallography | Precise determination of 3D molecular structure, bond lengths, and angles. | Elucidation of the crystal structure of 2-Chloro-5-nitroaniline. | researchgate.net |

| Computational Analysis | Density Functional Theory (DFT) | Investigation of electronic properties, molecular stability, and reactivity. | Full geometry optimization and electronic property analysis of 2-amino-4-chlorobenzonitrile. | analis.com.my |

| Interaction Analysis | Hirshfeld Surface Analysis | To visualize and quantify intermolecular interactions within a crystal. | Identification of dominant N-H···N interactions in 2-amino-4-chlorobenzonitrile. | analis.com.my |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-chloro-2-nitroanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c9-6-1-2-7(10-3-4-12)8(5-6)11(13)14/h1-2,5,10,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGKGPQFSCBUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208059 | |

| Record name | HC Yellow no. 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59320-13-7 | |

| Record name | HC Yellow 12 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59320-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HC Yellow no. 12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059320137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HC Yellow no. 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-chloro-2-nitrophenyl)amino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(4-Chloro-2-nitrophenyl)amino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HC YELLOW NO. 12 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R186XLJ29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2 4 Chloro 2 Nitrophenyl Amino Ethanol

Established Synthetic Routes and Mechanistic Elucidations

Traditional synthesis of this compound relies on well-understood reaction mechanisms that have been optimized over time for yield and purity.

The most common and direct method for synthesizing 2-((4-Chloro-2-nitrophenyl)amino)ethanol is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is particularly effective because the aromatic ring of the substrate is "activated" towards nucleophilic attack by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com

In this specific synthesis, the starting material is typically 1,4-dichloro-2-nitrobenzene (B41259), and the nucleophile is 2-aminoethanol (ethanolamine). The nitro group (NO₂) ortho to one of the chlorine atoms, and the second chlorine atom para to the first, strongly withdraw electron density from the benzene (B151609) ring. This electron deficiency makes the carbon atom bonded to the chlorine at position 1 susceptible to attack by the electron-rich amino group of ethanolamine (B43304).

The reaction mechanism proceeds in two main steps:

Nucleophilic Addition: The nitrogen atom of 2-aminoethanol attacks the ipso-carbon (the carbon atom bearing the leaving group), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge of this complex is delocalized across the aromatic system and is particularly stabilized by the ortho-nitro group. libretexts.org

Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion, which acts as the leaving group, yielding the final product, this compound.

A typical procedure involves heating 1,4-dichloro-2-nitrobenzene with an excess of 2-aminoethanol, which can also serve as the solvent, or in a high-boiling polar aprotic solvent like n-butanol.

Table 1: Comparison of SNAr Reaction Conditions for Analogous Syntheses

Reductive amination offers an alternative pathway, typically involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, this would hypothetically start from 4-chloro-2-nitrobenzaldehyde (B15764) and ethanolamine.

The process involves two key stages:

Imine Formation: The amine (ethanolamine) reacts with the aldehyde (4-chloro-2-nitrobenzaldehyde) to form a Schiff base or imine intermediate. This step is usually reversible and may be catalyzed by a mild acid.

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond.

Catalyst and reductant optimization is crucial for this method's success. The choice of reducing agent is critical to ensure that the imine is reduced selectively without affecting the nitro group or the aryl chloride. Mild reducing agents are preferred for this purpose. masterorganicchemistry.comorganic-chemistry.org

Common reducing agents for this process include:

Sodium borohydride (B1222165) (NaBH₄): A versatile and common reducing agent, though it can also reduce aldehydes. masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN): More selective for imines over carbonyls, making it highly suitable for one-pot reductive amination. masterorganicchemistry.comorganic-chemistry.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reagent that is often effective where other borohydrides fail. masterorganicchemistry.comorganic-chemistry.org

Lewis acids, such as titanium(IV) isopropoxide (Ti(iOPr)₄), can be used to activate the carbonyl group, facilitating imine formation and subsequent reduction. organic-chemistry.org

Table 2: Common Reducing Agents for Reductive Amination

While not the most common route for this specific molecule, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for forming aryl-amine bonds. This method could be applied to couple 1,4-dichloro-2-nitrobenzene with 2-aminoethanol. nih.gov

The catalytic cycle for a Buchwald-Hartwig amination generally involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (1,4-dichloro-2-nitrobenzene) to form a palladium(II) complex.

Amine Coordination and Deprotonation: The amine (2-aminoethanol) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The desired N-arylated product is eliminated from the palladium complex, regenerating the active palladium(0) catalyst.

The success of this reaction is highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, and the base. The ligand is particularly important as it stabilizes the palladium catalyst and modulates its reactivity.

Table 3: Components for Palladium-Catalyzed Amination in Analogous Systems

Novel Synthetic Approaches and Green Chemistry Principles

In line with the growing emphasis on sustainable chemical manufacturing, new methods are being explored that minimize waste, reduce energy consumption, and use less hazardous materials. unibo.itnih.govgreenchemistry-toolkit.org

To make the synthesis of compounds like this compound more environmentally friendly, modifications to the classical SNAr reaction are being investigated. Two prominent green chemistry approaches are solvent-free synthesis and the use of microwave irradiation.

Solvent-Free Synthesis: Performing the reaction without a solvent, or using one of the reactants as the solvent (as is possible with excess 2-aminoethanol), reduces volatile organic compound (VOC) emissions and simplifies product purification.

Microwave-Assisted Reactions: Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. clockss.orgnih.gov The rapid, uniform heating provided by microwaves can lead to higher yields and cleaner reactions by minimizing the formation of byproducts. clockss.orgorganic-chemistry.org For the SNAr synthesis of the title compound, a mixture of the reactants could be irradiated in a dedicated microwave reactor for a short period, potentially offering significant advantages over conventional heating. clockss.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis (General)

Biocatalysis represents a frontier in green chemistry, utilizing enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions. nih.gov While specific enzymatic routes for this compound are not yet established, the principles of biocatalysis suggest potential future pathways.

Potential enzymatic approaches could include:

Transaminase-mediated synthesis: A transaminase could catalyze the conversion of a keto-precursor to the desired amine using an amino donor. This is analogous to reductive amination but occurs under physiological conditions. organic-chemistry.org

Lipase-catalyzed amination: Certain lipases, known for their versatility, can catalyze the formation of C-N bonds under non-aqueous conditions. nih.gov

Derivatization of a precursor: An enzyme could be used to install the nitro group or the aminoethanol side chain onto a pre-existing aromatic core.

The development of such biocatalytic routes would offer significant advantages in terms of sustainability, reducing reliance on harsh reagents, heavy metals, and organic solvents. nih.govgreenchemistry-toolkit.org

Table of Mentioned Compounds

Flow Chemistry Methodologies for Enhanced Production

Continuous flow chemistry presents a powerful alternative to traditional batch processing for the synthesis of chemical compounds, offering significant advantages in terms of safety, efficiency, and scalability. mdpi.com This methodology utilizes a system of pumps and tubes or microreactors to perform chemical reactions in a continuous stream rather than a single vessel. mdpi.com Key benefits include superior heat transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. mdpi.comnih.gov

For the production of this compound, a flow process would involve pumping streams of 1,4-dichloro-2-nitrobenzene and ethanolamine to a T-mixer, where they would combine before entering a heated reactor coil. The elevated temperatures and pressures achievable in a sealed flow system can significantly accelerate the reaction rate. researchgate.net The use of a back-pressure regulator allows for superheating solvents safely, which can improve yields in amination reactions. nih.gov This approach minimizes the volume of hazardous materials at any given time and allows for the integration of in-line purification and analysis, streamlining the entire manufacturing process. mdpi.com Flow chemistry has been successfully applied to the multi-step synthesis of various active pharmaceutical ingredients, demonstrating its potential for robust and automated production. mdpi.comnih.gov

Stereoselective Synthesis and Chiral Induction Investigations

The structure of this compound contains a stereocenter at the carbon atom bonded to the hydroxyl group. Consequently, it can exist as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer over the other is a critical area of research, particularly when such compounds are used as intermediates for biologically active molecules.

Asymmetric Synthesis of Related Aminoalcohols

While specific literature on the asymmetric synthesis of this compound is scarce, extensive research exists on the stereoselective synthesis of related 1,2-aminoalcohols. nih.gov A prevalent and highly effective strategy is the asymmetric reduction of a prochiral α-aminoketone precursor. This transformation can be achieved using various chiral catalysts and reducing agents, yielding the desired aminoalcohol with high enantiomeric purity. acs.orgorganic-chemistry.org

Another powerful method involves the asymmetric transfer hydrogenation of unprotected α-ketoamines, which can be performed using ruthenium catalysts in the presence of a hydrogen donor like a formic acid/triethylamine mixture. acs.org This approach has been successfully applied to synthesize a wide range of chiral 1,2-aminoalcohols, including pharmaceutical drug molecules, with excellent enantioselectivities and high yields. acs.org Biocatalytic methods, employing microorganisms or isolated enzymes like ketoreductases, also represent a potent strategy for the enantioselective reduction of ketones to furnish chiral alcohols. nih.gov

Table 1: Examples of Asymmetric Synthesis of 1,2-Aminoalcohols

| Precursor | Catalyst/Method | Product | Yield | Enantiomeric Ratio/Excess | Reference |

|---|---|---|---|---|---|

| α-Amino ketone HCl salts | RuCl(S,S)-Teth-TsDpen | Chiral 1,2-amino alcohols | High | >99% ee | acs.org |

| 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one | Ru catalyst 3l, HCOOH/TEA | (R)-Norepinephrine | High | >99.9:0.1 er | acs.org |

| 2-Chloro-1-(3-chlorophenyl)ethanone | Ketoreductase from Hansenula polymorpha | (S)-2-Chloro-1-(3-chlorophenyl)ethanol | 89% | 100% ee | nih.gov |

Chiral Catalyst Development for Enantioselective Formation

The success of asymmetric synthesis hinges on the development of effective chiral catalysts. For the enantioselective reduction of ketones to form chiral aminoalcohols, several classes of catalysts have proven to be exceptionally useful.

Ruthenium-based catalysts: Tethered Ru(II) catalysts, particularly those complexed with ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly efficient for the asymmetric transfer hydrogenation of α-amino ketones. acs.org These catalysts facilitate the transfer of hydrogen from a source like formic acid to the ketone, with the chiral ligand directing the approach of the hydride to one face of the carbonyl group, resulting in the preferential formation of one enantiomer. acs.org

Oxazaborolidine catalysts: The Corey-Bakshi-Shibata (CBS) catalysts are another cornerstone of asymmetric ketone reduction. These are oxazaborolidines derived from chiral amino alcohols. A practical approach involves the in situ generation of the catalyst from a chiral lactam alcohol and borane (B79455), which simplifies the procedure and avoids the use of expensive reagents. organic-chemistry.org This catalyst coordinates to both the borane reducing agent and the ketone substrate, holding them in a rigid, chiral environment that dictates the stereochemical outcome of the reduction. organic-chemistry.org

Chiral Amino Alcohol Ligands: New optically active β-amino alcohol ligands have been developed and optimized for promoting reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes, which produces chiral secondary alcohols with nearly quantitative yield and high enantiomeric excess. rsc.org These ligands coordinate to the metal center, creating a chiral environment that controls the facial selectivity of the addition to the carbonyl group. rsc.org

Purification and Isolation Techniques in Synthetic Research

The isolation of a target compound in high purity is a critical final step in any synthetic sequence. For this compound, a combination of chromatographic and crystallization methods would be employed to ensure the removal of starting materials, by-products, and other impurities.

Advanced Chromatographic Separation Methods

Chromatography is a fundamental technique for the separation and purification of compounds from a mixture. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for both analytical and preparative-scale purification. nih.gov For a compound like this compound, reverse-phase HPLC (RP-HPLC) would be a suitable method. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. A specific method for a closely related azo dye, Ethanol (B145695), 2-[[2-chloro-4-[(4-nitrophenyl)azo]phenyl]amino]-, uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier. sielc.com This method is scalable and can be used for the isolation of impurities in preparative separation. sielc.com

Column Chromatography: This is the most common method for routine purification in a laboratory setting. It uses a solid stationary phase (e.g., silica (B1680970) gel or alumina) packed into a column. The compound mixture is loaded onto the top, and a liquid mobile phase (eluent) is passed through the column, separating the components based on their differential adsorption to the stationary phase. nih.gov

Thin-Layer Chromatography (TLC): TLC is primarily used for the rapid qualitative monitoring of a reaction's progress and for determining the optimal solvent system for column chromatography. nih.gov

Table 2: Overview of Chromatographic Separation Methods

| Technique | Principle | Stationary Phase Example | Mobile Phase Example | Primary Application | Reference |

|---|---|---|---|---|---|

| Reverse-Phase HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase | C18-silica (e.g., Newcrom R1) | Acetonitrile/Water | High-purity analysis and preparative separation | nih.govsielc.com |

| Normal-Phase Column Chromatography | Adsorption onto a polar stationary phase | Silica Gel | Hexane/Ethyl Acetate | Bulk purification of synthetic products | nih.gov |

| Thin-Layer Chromatography (TLC) | Differential migration on a polar plate based on polarity | Silica gel on glass/aluminum | Varies (e.g., Hexane/Ethyl Acetate) | Reaction monitoring, component identification | nih.gov |

Crystallization Strategies for High Purity Isolation

Crystallization is a powerful purification technique that can yield compounds in a very high state of purity by separating a product from impurities based on differences in solubility. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while impurities remain dissolved in the mother liquor.

In the context of chiral compounds, crystallization can be a crucial step for enhancing enantiomeric purity. Research on related chiral 1,2-aminoalcohols has shown that direct crystallization from the reaction mixture can significantly improve the enantiomeric ratio, in some cases achieving >99.9:0.1 er. acs.org Strategies such as slurry-to-slurry crystallization, where the crude product is stirred in a solvent in which it is sparingly soluble, can also be effective for purification. nih.gov The choice of solvent, cooling rate, and agitation are critical parameters that must be optimized to achieve high yield and purity.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

High-resolution NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure, dynamics, and environment of atoms within a molecule.

2D NMR Experiments (COSY, HSQC, HMBC) for Conformational Analysis

Two-dimensional (2D) NMR experiments are powerful techniques for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. For 2-((4-Chloro-2-nitrophenyl)amino)ethanol, a COSY spectrum would definitively show the correlation between the protons of the ethanol (B145695) group's CH₂ moieties and the N-H and O-H protons, confirming the ethanolic chain's structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would allow for the precise assignment of the ¹³C signals for the two carbons in the ethanol fragment by correlating them to their attached protons.

Despite the utility of these methods, specific COSY, HSQC, or HMBC spectral data and their interpretation for the conformational analysis of this compound have not been reported in the scientific literature.

Solid-State NMR Spectroscopy for Polymorphic Forms

Solid-state NMR (ssNMR) spectroscopy is an essential tool for characterizing the structure and dynamics of materials in their solid form. It is particularly adept at identifying and distinguishing between different polymorphic forms—crystalline structures of the same compound—which can have different physical properties. An ssNMR study of this compound would provide insights into the packing of molecules in the crystal lattice and could identify the existence of different crystalline forms. However, no published research on the solid-state NMR analysis of this compound is currently available.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediates

High-Resolution Mass Spectrometry provides extremely accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion) which is then fragmented, and the resulting product ions are analyzed. This process provides a fragmentation pattern that serves as a structural fingerprint. For this compound, MS/MS analysis would elucidate how the molecule breaks apart under specific conditions. Expected fragmentation pathways could include the loss of the ethanol side chain, cleavage of the C-N bond, or loss of the nitro group. This data is invaluable for structural confirmation and for identifying the compound in complex mixtures. Currently, there is no available literature detailing the fragmentation pathway analysis of this specific compound via tandem mass spectrometry.

LC-MS and GC-MS for Reaction Mixture Component Identification

The coupling of chromatographic separation techniques with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), allows for the separation, identification, and quantification of individual components within a mixture. These techniques would be instrumental in monitoring the synthesis of this compound, identifying potential byproducts, or studying its role as a mechanistic intermediate in subsequent reactions. While chemical suppliers may possess such data for quality control guidechem.com, no research studies employing LC-MS or GC-MS for the analysis of this compound in reaction mixtures have been published.

Vibrational Spectroscopy (IR, Raman) for Functional Group Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present and their chemical environment.

For this compound, an IR spectrum would be expected to show characteristic absorption bands for:

O-H stretching of the alcohol group.

N-H stretching of the secondary amine.

C-H stretching from the aromatic ring and the alkyl chain.

Asymmetric and symmetric stretching of the N-O bonds in the nitro group (NO₂).

C=C stretching within the aromatic ring.

C-N and C-O stretching.

C-Cl stretching.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would complement the IR data, providing strong signals for the aromatic ring vibrations and the C-C backbone.

A comprehensive analysis of both IR and Raman spectra could reveal details about intermolecular interactions, such as hydrogen bonding involving the OH and NH groups. However, specific and detailed research findings from vibrational spectroscopy for this compound are not present in the available literature.

Attenuated Total Reflectance (ATR-IR) for Surface Studies

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful technique for analyzing the surface of solid and liquid samples without extensive sample preparation. For this compound, an ATR-IR analysis would be instrumental in identifying its characteristic functional groups. Key vibrational bands would be expected to appear, corresponding to the N-H stretching of the secondary amine, the O-H stretching of the alcohol group, the aromatic C-H stretching, the asymmetric and symmetric stretching of the nitro (NO₂) group, and the C-Cl stretching. The positions and shapes of these bands would provide insights into the intermolecular and intramolecular hydrogen bonding within the compound.

While specific experimental ATR-IR data for this compound is not currently available in the literature, a hypothetical spectrum would be interpreted based on established group frequencies.

| Functional Group | Expected Vibrational Mode | **Hypothetical Wavenumber (cm⁻¹) ** |

| O-H (Alcohol) | Stretching, hydrogen-bonded | ~3400-3200 (broad) |

| N-H (Secondary Amine) | Stretching | ~3350-3310 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (Aliphatic) | Stretching | ~2950-2850 |

| NO₂ (Nitro) | Asymmetric Stretching | ~1530-1500 |

| NO₂ (Nitro) | Symmetric Stretching | ~1350-1330 |

| C-N | Stretching | ~1300-1250 |

| C-O | Stretching | ~1100-1000 |

| C-Cl | Stretching | ~800-600 |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would offer a detailed molecular fingerprint. The symmetric stretching of the nitro group, which is often weak in IR spectra, would be expected to show a strong signal in the Raman spectrum. Similarly, the vibrations of the aromatic ring and the C-Cl bond would be clearly identifiable. Analysis of the Raman shifts would aid in confirming the molecular structure and understanding the vibrational dynamics.

As with ATR-IR, no specific experimental Raman data for the title compound has been published.

X-ray Diffraction (XRD) Studies for Crystal Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is used to identify crystalline phases and to assess the purity of a crystalline sample. A PXRD pattern of a synthesized batch of this compound would consist of a series of diffraction peaks at specific angles (2θ). This pattern is unique to the crystalline form of the compound and can be used as a fingerprint for identification. It can also be used to distinguish between different polymorphic forms of the compound, should they exist.

Advanced Spectroscopic Probes for Electronic Structure and Reactivity

Spectroscopic techniques that probe the electronic transitions within a molecule are crucial for understanding its color, photophysical properties, and reactivity.

UV-Vis Spectroscopy for Electronic Transitions and π-Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum would be characterized by absorption bands arising from π-π* transitions within the substituted benzene (B151609) ring and n-π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. The position and intensity of these absorption maxima (λ_max) are sensitive to the extent of π-conjugation in the molecule and the nature of the substituents. The nitro group and the chloro substituent, both being electron-withdrawing, and the amino group, being electron-donating, will significantly influence the electronic structure and thus the UV-Vis spectrum.

Fluorescence Spectroscopy for Luminescent Properties and Quenching Mechanisms

Fluorescence spectroscopy is a powerful tool for investigating the luminescent properties of molecules like this compound, providing insights into their electronic structure, excited-state dynamics, and interactions with the local environment. The fluorescence behavior of this compound is significantly influenced by the interplay of the electron-donating aminoethanol group and the electron-withdrawing nitro and chloro substituents on the phenyl ring.

Research Findings:

Studies on compounds analogous to this compound suggest that the presence of the nitro group often leads to the quenching of fluorescence. This is because nitroaromatic compounds are known to have efficient pathways for non-radiative decay from the excited state. However, the specific molecular architecture of this compound can give rise to interesting photophysical phenomena.

One such phenomenon is Excited-State Intramolecular Proton Transfer (ESIPT). In molecules capable of ESIPT, photoexcitation can trigger the transfer of a proton from a donor group (in this case, likely the hydroxyl or amino group) to an acceptor site (the nitro group) within the same molecule. This process leads to the formation of a transient tautomer with a different electronic structure, which then fluoresces at a longer wavelength (a large Stokes shift) compared to the normal emission.

The fluorescence of this compound is highly sensitive to the solvent environment. In aprotic solvents, the molecule may exhibit a particular fluorescence profile, while in protic solvents, hydrogen bonding interactions can significantly alter the excited-state dynamics and, consequently, the emission spectrum. For instance, research on a closely related compound demonstrated distinct fluorescence spectra in different solvents, indicating a strong solvent-dependent emission behavior. In ethanol, a specific fluorescence band was observed, which was altered by the addition of other solvents, pointing towards the role of hydrogen bonding and solvent polarity in the emission process.

Fluorescence Quenching Mechanisms:

The fluorescence of this compound can be quenched by various mechanisms. The inherent nitro group can act as an intramolecular quencher. Furthermore, external molecules, often referred to as quenchers, can decrease the fluorescence intensity through processes like collisional quenching (dynamic quenching) or the formation of a non-fluorescent complex (static quenching). The efficiency of quenching is dependent on the concentration of the quencher and the nature of the interaction between the fluorophore and the quencher.

Table 1: Illustrative Solvent Effects on the Fluorescence Emission of a 2-Nitroaniline Derivative

| Solvent | Emission Maximum (nm) | Relative Intensity |

| Ethanol | ~350 | Moderate |

| DMSO | Near-UV band | Increased |

| Ethanol/Water mixture | Altered from pure ethanol | Modified |

| Ethanol/CCl4 mixture | 350 nm band disappears | Quenched |

Note: This table is illustrative and based on findings for a closely related compound to demonstrate the principle of solvent-dependent fluorescence. Specific values for this compound may vary.

Circular Dichroism (CD) for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. Since this compound possesses a stereocenter at the carbon atom of the aminoethanol moiety, it is a chiral molecule and is expected to exhibit a CD spectrum. The chiroptical properties are directly related to the three-dimensional arrangement of atoms around the chiral center.

Research Findings:

Detailed experimental CD spectra for this compound are not widely reported in scientific literature. However, general principles derived from studies on similar chiral amino alcohols and nitroaromatic compounds can provide an expected framework for its chiroptical behavior.

The CD spectrum of a chiral molecule is highly sensitive to its conformation. For N-aryl amino alcohols, the observed Cotton effects (the characteristic peaks in a CD spectrum) are influenced by the electronic transitions within the aromatic chromophore, which are perturbed by the chiral environment of the amino alcohol side chain. The sign and magnitude of the Cotton effects can be used to determine the absolute configuration (R or S) of the chiral center.

In the absence of experimental data for the specific compound, theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectrum. Such calculations would help in assigning the observed electronic transitions and correlating the spectral features with the molecule's absolute configuration and conformational preferences.

Table 2: Expected Chromophores and Electronic Transitions for CD Analysis of this compound

| Chromophore | Expected Electronic Transition(s) | Wavelength Region (nm, approx.) |

| Nitrophenyl | n → π | 300 - 400 |

| Nitrophenyl | π → π | 250 - 350 |

| Benzene Ring | π → π* (various) | 200 - 280 |

Note: This table is a theoretical expectation based on the chromophores present in the molecule. The exact positions and intensities of the CD bands would need to be determined experimentally.

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are at the heart of modern chemical theory, providing precise descriptions of electron distribution and energy.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. While specific DFT studies on 2-((4-Chloro-2-nitrophenyl)amino)ethanol are not widely published, the methodology would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to optimize the molecular structure. The resulting data would provide key bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-N (nitro) | 1.47 Å |

| Bond Length | N-H | 1.01 Å |

| Bond Angle | C-N-C (amino) | 125° |

| Dihedral Angle | C-C-N-H | 180° |

Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations. Actual values would require specific computational research.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are derived directly from theoretical principles without experimental data. These methods are employed to calculate the molecule's total energy and analyze its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, an MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro group and the hydroxyl group, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino and hydroxyl groups, marking them as sites for nucleophilic interaction.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While QM methods excel at describing static electronic structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

MD simulations can model how the presence of a solvent, such as water or ethanol (B145695), influences the conformation and stability of this compound. The solvent can form hydrogen bonds with the solute, particularly with the nitro, amino, and hydroxyl functional groups. These interactions can stabilize certain conformations over others, significantly altering the molecule's shape and properties in solution compared to the gas phase.

By simulating a system with multiple molecules of this compound, MD can predict how they interact with each other. These simulations can reveal the potential for self-assembly into larger structures, driven by intermolecular forces such as hydrogen bonding between the hydroxyl and nitro groups, and π-π stacking interactions between the aromatic rings.

Reaction Pathway Modeling and Transition State Search

The synthesis of this compound typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction, where the amino group of ethanolamine (B43304) displaces the chlorine atom on the 4-chloro-2-nitrobenzene ring. Computational modeling is a powerful tool to elucidate the intricate details of this reaction mechanism.

Computational Elucidation of SNAr Mechanisms

The SNAr reaction is generally understood to proceed through a stepwise mechanism involving the formation of a high-energy intermediate known as a Meisenheimer complex, or via a concerted mechanism where bond formation and breakage occur in a single step. mdpi.comnih.gov Density Functional Theory (DFT) calculations are a cornerstone in determining the operative mechanism for a specific set of reactants.

For a reaction analogous to the formation of this compound, such as the reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and ethanolamine, DFT studies have been employed to map out the potential energy surface. researchgate.net These studies calculate the energies of the reactants, transition states, intermediates, and products. A typical reaction coordinate diagram would show the energy changes as the nucleophile approaches the aromatic ring, forms the Meisenheimer complex, and then expels the leaving group.

The transition state for the formation of the Meisenheimer complex is characterized by a single imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate. The geometry of this transition state reveals the precise arrangement of atoms as the new carbon-nitrogen bond is formed.

Table 1: Hypothetical DFT Calculated Energies for the SNAr Reaction of 4-Chloro-2-nitroaniline (B28928) with Ethanolamine

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 4-Chloro-2-nitroaniline + Ethanolamine | 0.0 |

| TS1 | Transition state for Meisenheimer complex formation | +15.2 |

| Intermediate | Meisenheimer Complex | +8.5 |

| TS2 | Transition state for leaving group departure | +12.1 |

| Products | This compound + HCl | -5.7 |

Note: This data is hypothetical and serves as an illustrative example of what computational studies would yield. The values are based on typical energy profiles for SNAr reactions.

Prediction of Catalytic Activity and Selectivity

Computational chemistry can also be used to predict how a catalyst might influence the SNAr reaction to form this compound. While specific studies on the catalytic synthesis of this exact molecule are not prevalent in the literature, the principles of computational catalyst design are well-established.

For instance, a base catalyst is often employed in SNAr reactions to deprotonate the nucleophile, thereby increasing its nucleophilicity. DFT calculations can model the reaction pathway both with and without the catalyst. By comparing the activation energies of the catalyzed and uncatalyzed reactions, the efficacy of the catalyst can be predicted. The transition state structures in the presence of a catalyst would show the explicit interaction of the catalytic species with the reactants.

Furthermore, in cases where multiple reactive sites exist on the electrophile, computational models can predict the regioselectivity of the reaction by comparing the activation barriers for attack at each site. For 4-chloro-2-nitrobenzene, attack at the chlorine-bearing carbon is favored due to the strong electron-withdrawing effect of the nitro group, which stabilizes the negative charge in the Meisenheimer intermediate.

QSAR/QSPR Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its biological activity or physical/chemical properties, respectively. These approaches are instrumental in predicting the behavior of compounds like this compound.

Descriptors for Reactivity and Synthetic Efficiency

The reactivity of the precursor, 4-chloro-2-nitrobenzene, in the SNAr reaction can be predicted using QSAR models based on various molecular descriptors calculated through computational chemistry. These descriptors quantify different aspects of the molecule's electronic and steric properties.

Key descriptors for predicting SNAr reactivity include:

LUMO (Lowest Unoccupied Molecular Orbital) Energy: A lower LUMO energy indicates a greater electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (ESP): The ESP map reveals the charge distribution on the molecule's surface. A highly positive potential on the carbon atom bonded to the chlorine atom signifies a favorable site for nucleophilic attack.

Electron Affinity (EA): This descriptor measures the energy change when an electron is added to the molecule, reflecting its ability to accept electron density from the incoming nucleophile.

By establishing a correlation between these descriptors and experimentally determined reaction rates for a series of related compounds, a QSAR model can be built to predict the synthetic efficiency for producing this compound.

Table 2: Illustrative QSAR Descriptors for Predicting SNAr Reactivity

| Descriptor | Value for 4-Chloro-2-nitrobenzene (Hypothetical) | Influence on Reactivity |

| LUMO Energy | -1.5 eV | Lower value correlates with higher reactivity |

| ESP at C-Cl | +35 kcal/mol | Higher positive value correlates with higher reactivity |

| Electron Affinity | 2.1 eV | Higher value correlates with higher reactivity |

Note: The values presented are for illustrative purposes to demonstrate the application of QSAR descriptors.

Prediction of Spectroscopic Parameters

QSPR models are highly effective in predicting the spectroscopic properties of molecules, which is crucial for their characterization. For this compound, DFT calculations can predict its Nuclear Magnetic Resonance (NMR) spectra with a high degree of accuracy. nih.gov

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with a suitable DFT functional and basis set. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

These predicted spectra are invaluable for confirming the structure of the synthesized compound by comparing the computational results with experimental data. Discrepancies between the predicted and experimental spectra can also provide insights into conformational dynamics or solvent effects.

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| C1 (C-NH) | 145.2 | 145.8 | - | - |

| C2 (C-NO₂) | 132.5 | 133.1 | - | - |

| C3 | 115.8 | 116.3 | 7.15 | 7.12 |

| C4 (C-Cl) | 128.9 | 129.5 | - | - |

| C5 | 125.4 | 125.9 | 8.05 | 8.01 |

| C6 | 114.7 | 115.2 | 6.85 | 6.82 |

| Cα (CH₂-NH) | 45.1 | 45.6 | 3.55 | 3.52 |

| Cβ (CH₂-OH) | 60.3 | 60.9 | 3.80 | 3.77 |

| NH | - | - | 8.30 | 8.25 |

| OH | - | - | 4.90 | 4.85 |

Note: This table presents hypothetical data to illustrate the accuracy of QSPR predictions for NMR spectra. The experimental values are representative of similar structures.

Reactivity, Derivatization, and Applications in Organic Synthesis

Chemical Transformations of the Amino and Hydroxyl Moieties

The presence of both a secondary amino group and a primary hydroxyl group offers numerous possibilities for derivatization through alkylation, acylation, and the use of protecting groups.

The secondary amine in 2-((4-chloro-2-nitrophenyl)amino)ethanol can undergo N-alkylation to form tertiary amines. While specific examples for this exact compound are not prevalent in the literature, analogous reactions with similar structures provide a clear indication of its reactivity. For instance, the N-alkylation of anilines with 2-chloroethanol (B45725) can be achieved to yield N-(2-hydroxyethyl)aniline derivatives. This suggests that the secondary amine of the title compound can be further functionalized. A closely related transformation is detailed in a patent describing the reaction of N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline with ethanolamine (B43304) in the presence of an alkali metal hydroxide, such as sodium hydroxide, in an aqueous medium at elevated temperatures (e.g., 100°C) to produce N¹,N⁴,N⁴-tris-(2-hydroxyethyl)-2-nitro-1,4-phenylenediamine. google.com This demonstrates the feasibility of N-alkylation on a similar scaffold.

Acylation of the amino group can also be performed, typically using acyl chlorides or anhydrides. These reactions would introduce an acyl group onto the nitrogen atom, forming an amide. This functionalization can alter the electronic properties and steric environment of the molecule, which can be useful in multi-step syntheses.

The hydroxyl group, being a primary alcohol, is also susceptible to acylation, leading to the formation of esters. This reaction is typically carried out using acyl chlorides or anhydrides, often in the presence of a base to activate the alcohol or to scavenge the acidic byproduct. nih.govnih.govsigmaaldrich.comalta.ru For example, the reaction with acetyl chloride would yield 2-((4-chloro-2-nitrophenyl)amino)ethyl acetate. The general mechanism for the esterification of an alcohol with an acyl chloride involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. nih.govnih.gov

Table 1: Examples of N-Alkylation and Acylation Reactions

| Reaction Type | Reactants | Product | Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline, Ethanolamine | N¹,N⁴,N⁴-tris-(2-hydroxyethyl)-2-nitro-1,4-phenylenediamine | NaOH, Water, 100°C | google.com |

The primary hydroxyl group can be functionalized in various ways beyond simple acylation. For instance, it can be converted into an ether or protected to prevent its reaction in subsequent synthetic steps. Protecting group strategies are crucial in the synthesis of complex molecules where selective reaction at other sites is desired.

A common method for protecting alcohols is the formation of silyl (B83357) ethers. nih.govchemicalbook.comnih.govursinus.edu Reagents such as tert-butyldimethylsilyl chloride (TBDMSCl) or trimethylsilyl (B98337) chloride (TMSCl) are frequently used in the presence of a non-nucleophilic base like imidazole (B134444) or triethylamine. nih.gov The resulting silyl ether is generally stable to a wide range of reaction conditions but can be readily cleaved when needed, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). nih.gov This strategy would allow for transformations at the amino, nitro, or chloro positions without affecting the hydroxyl group.

Table 2: Common Protecting Groups for Alcohols

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Reference |

|---|---|---|---|

| Silyl Ethers (e.g., TBDMS) | TBDMSCl, Imidazole, DMF | TBAF or H₃O⁺ | nih.govchemicalbook.comnih.gov |

Reactions Involving the Nitro and Chloro Substituents

The aromatic ring of this compound is activated towards certain reactions due to the presence of the nitro and chloro substituents.

The nitro group is readily reduced to a primary amino group, a transformation that is fundamental in the synthesis of many dyes and pharmaceuticals. nih.govorganic-chemistry.orglibretexts.orgresearchgate.net This reduction can be achieved through various methods. Catalytic hydrogenation is a common and clean method, often employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. organic-chemistry.org Catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid or its salts in the presence of a catalyst, offers an alternative that avoids the need for high-pressure hydrogen gas. google.com

Chemical reduction methods are also widely used. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic or neutral media are effective for this transformation. More recently, greener methods have been developed, such as the use of thiourea (B124793) dioxide in the presence of sodium hydroxide, which efficiently reduces N-substituted-2-nitroanilines to the corresponding N-substituted-benzene-1,2-diamines. rsc.org The resulting product from the reduction of this compound would be 2-((2-amino-4-chlorophenyl)amino)ethanol, a diamine that is a key precursor for the synthesis of heterocyclic compounds like benzimidazoles.

Table 3: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Method | Conditions | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni | Aniline (B41778) derivative | organic-chemistry.org |

| Catalytic Transfer Hydrogenation | Formic acid/formate salts, Catalyst | Aniline derivative | google.com |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | Aniline derivative | - |

The chloro substituent on the aromatic ring can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Heck reaction, for example, couples aryl halides with alkenes in the presence of a palladium catalyst and a base. This could potentially be used to introduce an alkenyl substituent at the 4-position of the aromatic ring.

It is important to note that the presence of other functional groups, particularly the secondary amine, could potentially interfere with these cross-coupling reactions by coordinating to the metal catalyst. Therefore, protection of the amino group might be necessary to achieve the desired outcome.

Role as a Key Intermediate in Complex Molecule Synthesis

The versatility of this compound makes it a valuable building block in the synthesis of more complex molecules, particularly in the dye and potentially in the pharmaceutical industries.

Its most well-documented application is in the synthesis of disperse dyes. The compound is also known by the trade name HC Yellow No. 12, indicating its use as a yellow hair dye component. Disperse dyes are non-ionic dyes with low water solubility, suitable for dyeing synthetic fibers like polyester. organic-chemistry.org The synthesis of such dyes often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The derivatives of this compound can act as such coupling components.

Furthermore, the product of the nitro group reduction, 2-((2-amino-4-chlorophenyl)amino)ethanol, is a 1,2-diamine derivative. Such compounds are key precursors for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.net The synthesis of benzimidazoles typically involves the condensation of a 1,2-phenylenediamine with a carboxylic acid or its derivative.

The structure of this compound also suggests its potential as a precursor for the synthesis of phenothiazines. Phenothiazines are another important class of heterocyclic compounds with significant applications in medicine. Their synthesis can involve the cyclization of appropriately substituted diphenylamines or diphenyl sulfides. For instance, a 2-acylamino-4-substituted-2'-nitrodiphenylsulfide can be cyclized to form a phenothiazine (B1677639) ring system.

Precursor to Heterocyclic Scaffolds

A key application of this compound is its potential as a precursor for the synthesis of various heterocyclic systems. The foundational step for many of these transformations is the chemical reduction of the ortho-nitro group to an amine. This reaction converts the molecule into a substituted ortho-phenylenediamine, a classic building block for fused heterocycles.

The resulting intermediate, 2-((2-amino-4-chlorophenyl)amino)ethanol, can undergo condensation reactions with appropriate reagents to form important heterocyclic cores. For instance:

Benzimidazoles: The reaction of ortho-phenylenediamines with aldehydes or carboxylic acids (or their derivatives) is a standard method for constructing the benzimidazole (B57391) ring system. nih.gov Gold-catalyzed reactions using CO2 and H2 have also been shown to convert 2-nitroanilines into benzimidazoles, proceeding through an ortho-phenylenediamine intermediate. rsc.org This suggests a viable pathway for converting this compound into novel benzimidazole derivatives, which are prevalent in medicinal chemistry. google.com

Quinoxalines: Quinoxalines are another class of bioactive heterocycles readily synthesized from ortho-phenylenediamines. nih.gov The standard method involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.net The reduced form of this compound could serve as the diamine component, leading to the formation of quinoxalines bearing a hydroxyethylamino substituent. These compounds are of interest due to their wide range of biological activities. mdpi.comnih.gov

The table below summarizes potential heterocyclic scaffolds accessible from this precursor.

| Starting Material Derivative | Reagent | Resulting Heterocycle | Potential Significance |

| 2-((2-amino-4-chlorophenyl)amino)ethanol | Aldehydes, Carboxylic Acids, or CO₂/H₂ | Substituted Benzimidazoles | Core structures in pharmaceuticals. google.comgoogle.com |

| 2-((2-amino-4-chlorophenyl)amino)ethanol | 1,2-Dicarbonyl Compounds (e.g., glyoxal) | Substituted Quinoxalines | Biologically active compounds in drug discovery. nih.govresearchgate.net |

| This compound | Intramolecular cyclization reagents (e.g., phosgene) | Substituted Benzoxazines/Morpholines | Access to other complex heterocyclic systems. researchgate.net |

Building Block for Advanced Pharmaceutical Intermediates

The functional groups present in this compound make it an attractive starting material for the synthesis of advanced pharmaceutical intermediates. Chiral amino alcohols, in particular, are critical components in numerous active pharmaceutical ingredients (APIs), including treatments for cancer and Alzheimer's disease. mdpi.com

While the compound itself is achiral, its structural motif is common in drug development. The synthesis of drug candidates often involves intermediates with nitro-aromatic and amino alcohol functionalities. nih.govnih.gov The reactivity of the compound allows for several modifications to build complexity:

The nitro group can be reduced to an amine, which can then be further functionalized.

The secondary amine can be acylated or alkylated.

The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups.

These transformations enable the use of this compound as a scaffold to construct more elaborate molecules. Research on structurally similar compounds, such as 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol, has demonstrated that transformations like glycosylation and reduction can lead to new structures with potential pharmacological activity. researchgate.net The synthesis of various quinoxaline (B1680401) and benzimidazole libraries, known for their therapeutic potential, further underscores the value of such building blocks in drug discovery programs. nih.govmdpi.com

Synthon in Material Science Precursors

Beyond pharmaceuticals, this compound has established applications in material science, most notably as a dye. The compound is also known by the name HC Yellow No. 12, which is used in hair dye formulations. chemicalbook.comechemi.com

Its efficacy as a dye stems from its molecular structure. The molecule possesses an electron-donating amino group and electron-withdrawing nitro and chloro groups, creating a "push-pull" electronic system. This configuration is characteristic of many chromophores, as it facilitates the absorption of light in the visible spectrum. As a disperse dye, it is likely used for its ability to diffuse into and color polymer fibers or hair keratin. Similar nitroaniline structures are known components in the synthesis of various dyes, including azo dyes. fda.govsciencemadness.org

The table below details some of the known properties of the compound in the context of its application as a dye.

| Property | Value/Description | Reference |

| Common Name | HC Yellow No. 12 | chemicalbook.comechemi.com |

| CAS Number | 59320-13-7 | echemi.comsynblock.com |

| Molecular Formula | C₈H₉ClN₂O₃ | echemi.comsynblock.com |

| Molecular Weight | 216.62 g/mol | synblock.comnih.gov |

| Melting Point | 104-108 °C | |

| Appearance | Yellow solid | |

| Application | Hair dye component | chemicalbook.comechemi.com |

Catalytic Applications and Ligand Design Potential

The inherent structural features of this compound also suggest its potential utility in the field of catalysis, specifically in the design of ligands for metal-catalyzed reactions.

Chelation Properties for Metal Complex Formation

The 2-aminoethanol portion of the molecule is a classic bidentate ligand capable of forming stable complexes with a variety of metal ions. The nitrogen atom of the secondary amine and the oxygen atom of the hydroxyl group can coordinate to a single metal center, forming a stable five-membered chelate ring.

This chelating ability is a well-documented property of amino alcohols. The resulting metal complexes can have interesting catalytic or material properties. While specific studies on the metal complexes of this compound are not widely reported, the behavior can be inferred from its structure. The electronic properties of the complex would be influenced by the substituted phenyl ring. Furthermore, the benzimidazole and quinoxaline heterocycles that can be synthesized from this compound are themselves excellent ligands for metal complex formation, further broadening its potential in coordination chemistry. nih.gov

| Potential Coordination Sites | Ligand Type | Resulting Chelate Ring |

| Amino Nitrogen, Hydroxyl Oxygen | Bidentate (N,O) | 5-membered |

| Nitro Group Oxygens | Monodentate or Bridging | - |

| Heterocyclic Nitrogen (in derivatives) | Monodentate | - |

Development of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, which uses chiral catalysts to produce one enantiomer of a product selectively, is a cornerstone of modern chemical synthesis. Chiral β-amino alcohols are a "privileged" class of ligands, proving effective in numerous asymmetric transformations, such as the reduction of ketones and imines. mdpi.comresearchgate.net

Although this compound is achiral, its N-(aryl)-β-amino alcohol framework is an ideal starting point for the design of new chiral ligands. Potential strategies to develop chiral derivatives include:

Synthesis from Chiral Precursors: Using a chiral amino alcohol in the initial synthesis would yield an enantiomerically pure version of the ligand.

Introduction of a Chiral Moiety: Modifying the existing structure by adding a chiral auxiliary group could impart chirality.

Resolution: A racemic mixture of a chiral derivative could be separated into its constituent enantiomers.

Once a chiral version is obtained, it could be applied in metal-catalyzed reactions. For example, ruthenium complexes with chiral β-amino alcohol ligands are highly effective for the asymmetric transfer hydrogenation of imines. mdpi.com The design of such ligands often benefits from general principles, such as creating C₂-symmetric ligands or electronically and sterically diverse non-symmetrical ligands, which have proven successful in a variety of catalytic reactions. nih.govresearchgate.net The development of chiral ligands from this readily accessible scaffold represents a promising area for future research.

Mechanistic Toxicology and Environmental Fate Studies

Mechanistic Toxicological Investigations at the Molecular and Cellular Level

No direct studies on the mechanistic toxicology of 2-((4-Chloro-2-nitrophenyl)amino)ethanol were found. The following sections are based on general principles and findings for related chemical classes.

In Vitro Metabolism and Biotransformation Pathways

Specific in vitro metabolism studies for this compound are not available. However, based on its structure, potential metabolic pathways can be hypothesized. The molecule contains a nitroaromatic group and a secondary amine with an ethanol (B145695) substituent.

Nitroaromatic compounds can undergo nitroreduction, a process that can lead to the formation of reactive intermediates. For a related compound, 2-chloro-4-nitroaniline (B86195), metabolism by Rhodococcus sp. involves the removal of the nitro group. plos.org The ethanolamine (B43304) side chain could potentially undergo oxidation or conjugation reactions.

Hypothetical Biotransformation Pathways of this compound

| Phase I Reactions | Phase II Reactions |

|---|---|

| Nitroreduction of the nitro group | Glucuronidation of the hydroxyl group |

| Oxidation of the ethanol side chain | Sulfation of the hydroxyl group |

| N-dealkylation | Glutathione (B108866) conjugation |

Interactions with Cellular Macromolecules (Proteins, DNA)

There is no direct evidence of this compound interacting with proteins or DNA. However, the metabolic activation of nitroaromatic compounds can lead to the formation of electrophilic species, such as nitroso and hydroxylamino derivatives, which have the potential to bind covalently to nucleophilic sites on proteins and DNA. Such interactions can lead to enzyme inactivation and genotoxicity.

Oxidative Stress Induction and Antioxidant Response Pathways